molecular formula C18H9Cl2NO2 B5641762 2-(2,5-DICHLOROPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE

2-(2,5-DICHLOROPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE

Cat. No.: B5641762
M. Wt: 342.2 g/mol
InChI Key: XQGUMZDCDNTNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction is usually carried out under solventless conditions, which aligns with green chemistry principles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled temperature and pressure conditions. The use of solventless reactions is preferred to minimize environmental impact and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoindoline derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to changes in cellular processes. For example, it may interact with dopamine receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both dichlorophenyl and isoindoline moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)benzo[f]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2NO2/c19-12-5-6-15(20)16(9-12)21-17(22)13-7-10-3-1-2-4-11(10)8-14(13)18(21)23/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGUMZDCDNTNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.